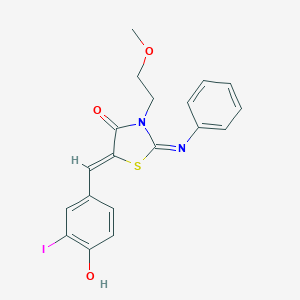![molecular formula C24H22N2O5S B306590 2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)
2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a chemical compound that has been extensively researched for its potential use in various scientific applications. It is a thiazolidinedione derivative that exhibits potent anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer. The compound has been found to inhibit the activation of NF-κB by blocking the phosphorylation of IκBα, which leads to the degradation of IκBα and the release of NF-κB. This results in the inhibition of the transcription of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been found to exhibit potent anti-inflammatory and anti-cancer effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to induce apoptosis in cancer cells. The compound has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, its relatively low toxicity, and its ability to inhibit the NF-κB pathway. However, the compound has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo, and its relatively short half-life, which can limit its effectiveness in some applications.
Direcciones Futuras
There are several future directions for the research of 2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide. These include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the compound's potential use in the treatment of other inflammatory diseases and cancer types.
3. Development of new formulations of the compound to improve its solubility and pharmacokinetic properties.
4. Investigation of the compound's mechanism of action in more detail to identify new targets for drug development.
5. Investigation of the compound's potential use in combination therapy with other anti-cancer drugs.
6. Investigation of the compound's potential use in the treatment of other diseases, such as diabetes and Alzheimer's disease.
In conclusion, 2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a promising compound that exhibits potent anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of the NF-κB pathway, and it has been found to have several advantages and limitations for lab experiments. Further research is needed to fully understand the compound's potential use in various scientific applications and to identify new targets for drug development.
Métodos De Síntesis
The synthesis of 2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide involves the reaction of thiazolidinedione with 2-propyn-1-ol, followed by the reaction of the resulting compound with 3-ethoxy-4-formylbenzaldehyde. The final product is obtained by reacting the intermediate with 4-methylaniline and acetic anhydride. The synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide has been extensively studied for its potential use in various scientific applications. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Propiedades
Nombre del producto |
2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C24H22N2O5S |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
2-[(5Z)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C24H22N2O5S/c1-4-12-31-19-11-8-17(13-20(19)30-5-2)14-21-23(28)26(24(29)32-21)15-22(27)25-18-9-6-16(3)7-10-18/h1,6-11,13-14H,5,12,15H2,2-3H3,(H,25,27)/b21-14- |
Clave InChI |
ZXGNUPAIURJPHZ-STZFKDTASA-N |
SMILES isomérico |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC#C |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC#C |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z,5Z)-3-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxyphenyl)imino]-5-[(5-methylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B306507.png)
![5-(2,4-dimethoxybenzylidene)-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306508.png)
![2-(3-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306509.png)
![(2Z,5Z)-5-[(4-ethoxynaphthalen-1-yl)methylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306513.png)
![2-{5-[(2-methoxy-1-naphthyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306514.png)
![methyl 2-[2-chloro-6-ethoxy-4-[(Z)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetate](/img/structure/B306517.png)
![2-[2,4-dioxo-5-(3-phenoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306518.png)

![2-(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B306520.png)
![5-{3-[(1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-2-chlorobenzoic acid](/img/structure/B306522.png)
![Ethyl [4-bromo-2-({2,4-dioxo-3-[2-oxo-2-(4-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetate](/img/structure/B306524.png)
![2-[(5Z)-2,4-dioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306526.png)
![2-(4-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B306530.png)
![(2Z,5Z)-5-[3-chloro-5-methoxy-4-(propan-2-yloxy)benzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306531.png)